Piperonylbutoxide

Catalog No.
S539747
CAS No.
51-03-6
M.F
C19H30O5
M. Wt
338.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperonylbutoxide

CAS Number

51-03-6

Product Name

Piperonylbutoxide

IUPAC Name

5-[2-(2-butoxyethoxy)ethoxymethyl]-6-propyl-1,3-benzodioxole

Molecular Formula

C19H30O5

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C19H30O5/c1-3-5-7-20-8-9-21-10-11-22-14-17-13-19-18(23-15-24-19)12-16(17)6-4-2/h12-13H,3-11,14-15H2,1-2H3

InChI Key

FIPWRIJSWJWJAI-UHFFFAOYSA-N

SMILES

CCCCOCCOCCOCC1=CC2=C(C=C1CCC)OCO2

Solubility

less than 1 mg/mL at 64° F (NTP, 1992)
4.22e-05 M
Miscible with methanol, ethanol, benzene, Freons, Geons, petroleum oils, and other organic solvents
In water, 14.3 mg/L at 25 °C
Solubility in water: none

Synonyms

Piperonyl butoxide; NSC 8401; NSC-8401; NSC8401

Canonical SMILES

CCCCOCCOCCOCC1=CC2=C(C=C1CCC)OCO2

Description

The exact mass of the compound Piperonylbutoxide is 338.2093 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 64° f (ntp, 1992)4.22e-05 mmiscible with methanol, ethanol, benzene, freons, geons, petroleum oils, and other organic solventsin water, 14.3 mg/l at 25 °csolubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8401. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Dioxoles - Benzodioxoles. It belongs to the ontological category of benzodioxoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Piperonyl Butoxide in Insecticide Synergy

Piperonyl butoxide (PBO) is a chemical compound not typically used as an insecticide itself, but rather as a synergist in insecticide formulations. Synergists work by enhancing the effectiveness of the primary insecticide. In the case of PBO, it inhibits specific enzymes in insects known as cytochrome P450 monooxygenases. These enzymes are responsible for breaking down and detoxifying insecticides within the insect's body []. By inhibiting these enzymes, PBO allows the insecticide to remain active for a longer duration and at a higher concentration within the insect, ultimately leading to increased pest mortality [].

This synergistic effect of PBO has been documented in scientific research for a variety of insecticides, most notably pyrethroids. Pyrethroids are a class of insecticides derived from naturally occurring pyrethrins found in chrysanthemum flowers. While effective insecticides, insects can develop resistance to pyrethroids over time. Studies have shown that combining pyrethroids with PBO can significantly slow the development of this resistance in insect populations []. This is a crucial finding, as resistance to insecticides is a major challenge in pest management.

PBO and Public Health Applications

The ability of PBO to enhance the efficacy of insecticides has significant implications for public health. Insecticide-treated bed nets (ITNs) are a critical tool in the fight against malaria, a mosquito-borne disease that causes millions of deaths globally each year. Many ITNs are treated with pyrethroid insecticides. Research has shown that incorporating PBO into these pyrethroid-treated ITNs can provide longer-lasting protection against mosquitoes, leading to a greater reduction in malaria cases compared to standard ITNs [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Piperonyl butoxide is a pale yellow to light brown liquid with a mild odor and a faint bitter taste. (NTP, 1992)
Liquid
OILY YELLOW-TO-BROWN LIQUID.
Pale yellow to light brown liquid with a mild odor and a faint bitter taste.

Color/Form

Colorless liquid
Pale yellowish liquid
Light brown liquid

XLogP3

3.7

Exact Mass

338.2093

Boiling Point

356 °F at 1 mm Hg (NTP, 1992)
180 °C at 1 mm Hg /Technical/
at 0.13kPa: 180 °C
356° at 1 mmHg

Flash Point

340 °F (NTP, 1992)
340 °F (171 °C) (open cup)
171 °C
340°F

Density

1.04 to 1.07 at 68 °F (NTP, 1992)
1.06 at 20 °C
Relative density (water = 1): 1.1
1.04-1.07

LogP

4.75 (LogP)
log Kow = 4.75
4.29

Odor

ODORLESS
Mild odo

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LWK91TU9AH

GHS Hazard Statements

Aggregated GHS information provided by 320 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 320 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 315 of 320 companies with hazard statement code(s):;
H400 (94.92%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (96.19%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of head, pubic (crab), and body lice.

Therapeutic Uses

Piperonyl butoxide itself has no known therapeutic use. ... Formulations of pyrethrins containing piperonyl butoxide are used as a pediculicide to control the body louse Pediculus humanus humanus, the head louse, P. humanus capitus, and the crab louse Pthirus pubis ... .

Pharmacology

Piperonyl butoxide does not affect the mixed-function oxidase system in humans. In small trials in human volunteers, usual doses of piperonyl butoxide had no effect on humans.
Piperonyl Butoxide is a synthetic derivative of benzodioxole and used as an insecticide synergist, Piperonyl Butoxide enhances the active properties of pyrethrin, pyrethroid, rotenone, and carbamate pesticide ingredients by inhibiting insect microsomal enzyme detoxification activity. It is toxic and suspected of causing anorexia, carcinogenesis, convulsions, and dermal irritation, as well as hepatic and renal damage. (NCI04)

MeSH Pharmacological Classification

Pesticide Synergists

Mechanism of Action

Piperonyl butoxide is not a pesticide, but acts as a synergist to increase the activity of pesticides such as carbamates, pyrethrins, pyrethroids, and rotenone. Piperonyl butoxide inhibits the mixed-function oxidase (MFO) system of an insect. The MFO system is the insects natural defense system and causes the oxidative breakdown of insecticides. Thus, by inhibiting this system piperonyl butoxide promotes higher levels of insecticide and allows for lower doses to be used for a lethal effect.
To clarify the mechanism of piperonyl butoxide (PBO)-induced hepatocarcinogenesis in mice, male mice were subjected to a two-thirds partial hepatectomy, N-diethylnitrosamine (DEN) initiation, and a diet containing 0.6% PBO for eight weeks. The incidence of gamma-glutamyl transpeptidase (GGT)-positive foci and PCNA-positive cells was significantly increased in the DEN + PBO group compared with the DEN-alone group. Real-time reverse transcription-polymerase chain reaction (RT-PCR) analysis showed up-regulation of genes related to metabolism, such as cytochrome P450 1A1 and 2B10, and metabolic stress, such as Por, Nqo1, Nrf2, abcc3, and abcc4. Early responsive genes downstream of mitogen-activated protein kinase (MAPK), such as c-fos, c-jun, c-myc, and activating transcription factor 3 (ATF3), were also up-regulated in this group. Positive immunohistochemical staining for ATF3 was diffusely observed in nonproliferating hepatocytes of the DEN + PBO group, but altered foci were negative or weakly positive for ATF3. The nuclei of hepatocytes within ATF3-negative foci were positive for cyclin D. Thus PBO can induce oxidative stress, activate the MAPK pathway, and increase ATF3 transcript levels in hepatocytes outside the altered foci during the early stage of PBO-induced hepatocarcinogenesis in mice. .
... Male F344 rats were administered piperonyl butoxide mixed in the diet at concentrations of 0 (negative control), 0.05, 0.2 or 2% for 2 days, 1, 2, and 4 weeks. As a positive control, phenobarbital was administered to rats for up to 4 weeks as a 0.1% solution in the drinking water. Increased liver weight, centrilobular hepatocellular hypertrophy due to increased smooth endoplasmic reticulum, decreased numbers and areas of connexin 32-positive spots per hepatocyte, and increased cell proliferation were observed in rats treated with 0.2 and 2% piperonyl butoxide. Similar results were obtained for 0.1% phenobarbital treated rats. Hepatocellular necrosis suggestive of hepatotoxicity was also observed in the 2% piperonyl butoxide group. These results indicate that the promoting mechanism of piperonyl butoxide in hepatocarcinogenesis is similar to that of phenobarbital, involving an ability to induce CYP isoenzymes and inhibit gap junctional intercellular communication. In addition, increased cell proliferation following hepatocellular necrosis may also play a role at high doses.
Piperonyl butoxide (PBO) is an insecticide synergist known to inhibit the activity of cytochrome P450 enzymes. ... Little is known about how insects respond to PBO exposure at the gene transcription level. The authors have characterized the transcriptional response of the Drosophila melanogaster genome after PBO treatment, using both a custom-designed 'detox' microarray, containing cytochrome P450 (P450), glutathione S-transferase (GST) and esterase genes, and a full genome microarray. A subset of P450 and GST genes is identified, along with additional metabolic genes, that are induced by PBO. The gene set is an extremely similar gene set to that induced by phenobarbital, a compound for which pretreatment is known to confer tolerance to a range of insecticide compounds.
Piperonyl butoxide (PBO), alpha-[2-(2-butoxyethoxy)ethoxy]-4,5-methylene-dioxy-2-propyltoluene, is widely used as a synergist for pyrethrins. In order to clarify the possible mechanism of non-genotoxic hepatocarcinogenesis induced by PBO, molecular pathological analyses consisting of low-density microarray analysis and real-time reverse transcriptase (RT)-PCR were performed in male ICR mice fed a basal powdered diet containing 6000 or 0 ppm PBO for 1, 4, or 8 weeks. The animals were sacrificed at weeks 1, 4, and 8, and the livers were histopathologically examined and analyzed for gene expression using the microarray at weeks 1 and 4 followed by real-time RT-PCR at each time point. Reactive oxygen species (ROS) products were also measured using liver microsomes. At each time point, the hepatocytes of PBO-treated mice showed centrilobular hypertrophy and increased lipofuscin deposition in Schmorl staining. The ROS products were significantly increased in the liver microsomes of PBO-treated mice. In the microarray analysis, the expression of oxidative and metabolic stress-related genes--cytochrome P450 (Cyp) 1A1, Cyp2A5 (week 1 only), Cyp2B9, Cyp2B10, and NADPH-cytochrome P450 oxidoreductase (Por) was over-expressed in mice given PBO at weeks 1 and 4. Fluctuations of these genes were confirmed by real-time RT-PCR in PBO-treated mice at each time point. In additional real-time RT-PCR, the expression of Cyclin D1 gene, key regulator of cell-cycle progression, and Xrcc5 gene, DNA damage repair-related gene, was significantly increased at each time point and at week 8, respectively. These results suggest the possibility that PBO has the potential to generate ROS via the metabolic pathway and to induce oxidative stress, including oxidative DNA damage, resulting in the induction of hepatocellular tumors in mice.

Vapor Pressure

5.2X10-6 mm Hg at 25 °C (est)

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

51-03-6
63993-73-7

Wikipedia

Piperonyl butoxide

Biological Half Life

32 hours.
In order to determine the human in vivo percutaneous absorption of piperonyl butoxide, a commercial formulation containing (14C)piperonyl butoxide (3.4 mCi/uM) was applied to the ventral forearm of six human volunteers. The formulation contained 3.0% piperonyl butoxide. Spreadability studies showed that concn 75.8 ug piperonyl butoxide/sq cm (used in this study) would be consistent with levels found in actual use. The forearms were thoroughly cleansed with soap and water 30 min after application (as recommended for actual use). Percutaneous absorption was determined by urinary cumulative excretion following dose application. With a 7 day urinary accumulation, ... 2.1+/- 0.6% of the dose of piperonyl butoxide applied was absorbed through the forearm skin. 1 hr after application blood samples contained no detectable radioactivity. The percutaneous absorption ... of piperonyl butoxide from the scalp was calculated to be 8.3%. ... The calculated half life of (14)C excretion was 32 hr for piperonyl butoxide. ...

Use Classification

Agrochemicals -> Synergists
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Adjuvants
SYNERGISTS

Methods of Manufacturing

Reaction of the chloromethyl derivative of dihydrosafrole with the sodium salt of butyl carbitol
... By condensing 5-chloromethyl-6-propyl-1,3-benzodioxole with sodium-2(2-butoxyethoxy)ethoxide ...
H. Wachs, US patents, 2,485,681; 2,550,737 (1949, 1951, both to US Industrial Chemicals); Science 105, 530 (1947).

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
1,3-Benzodioxole, 5-[[2-(2-butoxyethoxy)ethoxy]methyl]-6-propyl-: ACTIVE
First registered in the United States in the 1950s. Currently there are approximately 1500 end-use products registered in the United States containing /piperonyl butoxide/ as a synergist with other active ingredients for use on agricultural and residential sites.
PBO is a classified as a synergist. As a synergist, PBO works by inhibiting the detoxification of the pesticide by the insect pests.
Piperonyl butoxide was first registered in the 1950's and acts as a synergist. Synergists are chemicals that primarily enhance the pesticidal properties of other active ingredients, such as pyrethrins and synthetic pyrethroids. PBO is a registered active ingredient in over 1500 products used to control many different types of flying and crawling insects and arthropods, although there are no products that contain only PBO. It is registered for use in agricultural, residential, commercial, industrial, and public health sites. Approximately 100,000-200,000 pounds are sold every year for non-agricultural uses, with only about 5,000-10,000 pounds used in agriculture.
Anvil is a pesticide product that is used to control mosquitoes in outdoor residential and recreational areas. It contains sumithrin, piperonyl butoxide and petroleum solvents. ... Piperonyl butoxide does not directly kill insects on its own but acts to increase the ability of sumithrin to kill insects. Other pesticide products containing these ingredients are used indoors and on pets to control insects such as fleas, ticks, and ants.

Analytic Laboratory Methods

Method: OSHA PV2110; Procedure: high performance liquid chromatography using an ultraviolet detector; Analyte: piperonyl butoxide; Matrix: air; Detection Limit: 0.08 mg/cu m.
Method: AOAC 982.02; Procedure: gas chromatography with flame ionization detection; Analyte: piperonyl butoxide; Matrix: pesticide formulations; Detection Limit: not provided.
Method: AOAC 960.43; Procedure: spectrophotometry; Analyte: piperonyl butoxide; Matrix: Alaska peas, barley, hulled rice, oats, pinto beans, and wheat; Detection Limit: not provided.
Method: AOAC 997.07; Procedure: capillary gas chromatographic method; Analyte: piperonyl butoxide; Matrix: technical materials, concentrates, and finished products; Detection Limit: not provided.
For more Analytic Laboratory Methods (Complete) data for Piperonyl butoxide (10 total), please visit the HSDB record page.

Storage Conditions

Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water.

Interactions

Inhibition of metab of drugs has also been demonstrated ... Piperonyl butoxide competitively inhibits n-demethylation of ethylmorphine and o-demethylation of p-nitroanisole...
... Mouse trials indicate that it can dramatically incr toxicity of freons and griseofulvin or vice versa.
In the case of certain sulfur-containing organophosphorus insecticides, which require metabolic activation ... /it is/ antagonistic to development of normal insecticidal potency.
Pyrethrin synergists such as piperonyl butoxide ... are effective for DDT, ...for carbamates, ... and for diazinon, trichlorfon, and other phosphates, ... but they are antagonistic for malathion ...
For more Interactions (Complete) data for Piperonyl butoxide (11 total), please visit the HSDB record page.

Stability Shelf Life

Very stable to hydrolysis and uv irradiation.
Stable at 100 °C; thin films of commercial grade material are stable to intense fluorescent light for up to 7 days

Dates

Modify: 2023-08-15

When vector control and organic farming intersect: Pesticide residues on rice plants from aerial mosquito sprays

Junlang Qiu, Sarah S Wheeler, Marcia Reed, Gary W Goodman, Yaxin Xiong, Nathan D Sy, Gangfeng Ouyang, Jay Gan
PMID: 33582339   DOI: 10.1016/j.scitotenv.2020.144708

Abstract

Conflicts often exist between the use of pesticides for public health protection and organic farming. A prominent example is the use of insecticides for mosquito control in rice fields designated for organic farming. Rice fields, with static water and other conducive conditions, are favorable mosquito habitats. Best management practices are urgently needed to ensure the integrity of organic farming while addressing the need for public health protection. In this study, we evaluated aerial ultra-low-volume (ULV) applications of two classes of mosquito adulticides, pyrethrins and organophosphates, and their deposition and residues on rice plants throughout an active growing season in the Sacramento Valley of California. Frequent applications of pyrethrin synergized with piperonyl butoxide (PBO) and rotating applications of synergized pyrethrins and naled, an organophosphate, were carried out on two large blocks of rice fields. Aerial ULV application of either synergized pyrethrins or naled was able to generate uniform droplets above the fields with high efficacy for mosquito control. Rice leaf samples were collected before and after a subset of applications, and rice grains were sampled at harvest. Frequent applications of synergized pyrethrins resulted in some accumulation of the synergist PBO on rice leaves, but pyrethrins and naled dissipated rapidly from the leaves after each application with no noticeable accumulation over repeated applications. At harvest, no detectable residues of the pesticides or PBO were found in the rice grains. The absence of pesticide residues in the rice grains at harvest suggested that the ULV aerial application led to deposition of only very low levels of residues on rice plants during the growing season. When coupled with the short persistence and/or poor mobility of the insecticides, such applications resulted in negligible pesticide residues in rice grains.


Piperonyl butoxide (PBO) combined with pyrethroids in insecticide-treated nets to prevent malaria in Africa

Katherine Gleave, Natalie Lissenden, Marty Chaplin, Leslie Choi, Hilary Ranson
PMID: 34027998   DOI: 10.1002/14651858.CD012776.pub3

Abstract

Pyrethroid long-lasting insecticidal nets (LLINs) have been important in the large reductions in malaria cases in Africa, but insecticide resistance in Anopheles mosquitoes threatens their impact. Insecticide synergists may help control insecticide-resistant populations. Piperonyl butoxide (PBO) is such a synergist; it has been incorporated into pyrethroid-LLINs to form pyrethroid-PBO nets, which are currently produced by five LLIN manufacturers and, following a recommendation from the World Health Organization (WHO) in 2017, are being included in distribution campaigns. This review examines epidemiological and entomological evidence on the addition of PBO to pyrethroid nets on their efficacy.
To compare effects of pyrethroid-PBO nets currently in commercial development or on the market with effects of their non-PBO equivalent in relation to: 1. malaria parasite infection (prevalence or incidence); and 2. entomological outcomes.
We searched the Cochrane Infectious Diseases Group (CIDG) Specialized Register, CENTRAL, MEDLINE, Embase, Web of Science, CAB Abstracts, and two clinical trial registers (ClinicalTrials.gov and WHO International Clinical Trials Registry Platform) up to 25 September 2020. We contacted organizations for unpublished data. We checked the reference lists of trials identified by these methods.
We included experimental hut trials, village trials, and randomized controlled trials (RCTs) with mosquitoes from the Anopheles gambiae complex or the Anopheles funestus group.
Two review authors assessed each trial for eligibility, extracted data, and determined the risk of bias for included trials. We resolved disagreements through discussion with a third review author. We analysed data using Review Manager 5 and assessed the certainty of evidence using the GRADE approach.
Sixteen trials met the inclusion criteria: 10 experimental hut trials, four village trials, and two cluster-RCTs (cRCTs). Three trials are awaiting classification, and four trials are ongoing. Two cRCTs examined the effects of pyrethroid-PBO nets on parasite prevalence in people living in areas with highly pyrethroid-resistant mosquitoes (< 30% mosquito mortality in discriminating dose assays). At 21 to 25 months post intervention, parasite prevalence was lower in the intervention arm (odds ratio (OR) 0.79, 95% confidence interval (CI) 0.67 to 0.95; 2 trials, 2 comparisons; moderate-certainty evidence). In highly pyrethroid-resistant areas, unwashed pyrethroid-PBO nets led to higher mosquito mortality compared to unwashed standard-LLINs (risk ratio (RR) 1.84, 95% CI 1.60 to 2.11; 14,620 mosquitoes, 5 trials, 9 comparisons; high-certainty evidence) and lower blood feeding success (RR 0.60, 95% CI 0.50 to 0.71; 14,000 mosquitoes, 4 trials, 8 comparisons; high-certainty evidence). However, in comparisons of washed pyrethroid-PBO nets to washed LLINs, we do not know if PBO nets had a greater effect on mosquito mortality (RR 1.20, 95% CI 0.88 to 1.63; 10,268 mosquitoes, 4 trials, 5 comparisons; very low-certainty evidence), although the washed pyrethroid-PBO nets did decrease blood-feeding success compared to standard-LLINs (RR 0.81, 95% CI 0.72 to 0.92; 9674 mosquitoes, 3 trials, 4 comparisons; high-certainty evidence). In areas where pyrethroid resistance is moderate (31% to 60% mosquito mortality), mosquito mortality was higher with unwashed pyrethroid-PBO nets compared to unwashed standard-LLINs (RR 1.68, 95% CI 1.33 to 2.11; 751 mosquitoes, 2 trials, 3 comparisons; moderate-certainty evidence), but there was little to no difference in effects on blood-feeding success (RR 0.90, 95% CI 0.72 to 1.11; 652 mosquitoes, 2 trials, 3 comparisons; moderate-certainty evidence). For washed pyrethroid-PBO nets compared to washed standard-LLINs, we found little to no evidence for higher mosquito mortality or reduced blood feeding (mortality: RR 1.07, 95% CI 0.74 to 1.54; 329 mosquitoes, 1 trial, 1 comparison, low-certainty evidence; blood feeding success: RR 0.91, 95% CI 0.74 to 1.13; 329 mosquitoes, 1 trial, 1 comparison; low-certainty evidence). In areas where pyrethroid resistance is low (61% to 90% mosquito mortality), studies reported little to no difference in the effects of unwashed pyrethroid-PBO nets compared to unwashed standard-LLINs on mosquito mortality (RR 1.25, 95% CI 0.99 to 1.57; 948 mosquitoes, 2 trials, 3 comparisons; moderate-certainty evidence), and we do not know if there was any effect on blood-feeding success (RR 0.75, 95% CI 0.27 to 2.11; 948 mosquitoes, 2 trials, 3 comparisons; very low-certainty evidence). For washed pyrethroid-PBO nets compared to washed standard-LLINs, we do not know if there was any difference in mosquito mortality (RR 1.39, 95% CI 0.95 to 2.04; 1022 mosquitoes, 2 trials, 3 comparisons; very low-certainty evidence) or on blood feeding (RR 1.07, 95% CI 0.49 to 2.33; 1022 mosquitoes, 2 trials, 3 comparisons; low-certainty evidence). In areas where mosquito populations are susceptible to insecticides (> 90% mosquito mortality), there may be little to no difference in the effects of unwashed pyrethroid-PBO nets compared to unwashed standard-LLINs on mosquito mortality (RR 1.20, 95% CI 0.64 to 2.26; 2791 mosquitoes, 2 trials, 2 comparisons; low-certainty evidence). This is similar for washed nets (RR 1.07, 95% CI 0.92 to 1.25; 2644 mosquitoes, 2 trials, 2 comparisons; low-certainty evidence). We do not know if unwashed pyrethroid-PBO nets had any effect on the blood-feeding success of susceptible mosquitoes (RR 0.52, 95% CI 0.12 to 2.22; 2791 mosquitoes, 2 trials, 2 comparisons; very low-certainty evidence). The same applies to washed nets (RR 1.25, 95% CI 0.82 to 1.91; 2644 mosquitoes, 2 trials, 2 comparisons; low-certainty evidence). In village trials comparing pyrethroid-PBO nets to LLINs, there was no difference in sporozoite rate (4 trials, 5 comparisons) nor in mosquito parity (3 trials, 4 comparisons).
In areas of high insecticide resistance, pyrethroid-PBO nets have greater entomological and epidemiological efficacy compared to standard LLINs, with sustained reduction in parasite prevalence, higher mosquito mortality and reduction in mosquito blood feeding rates 21 to 25 months post intervention. Questions remain about the durability of PBO on nets, as the impact of pyrethroid-PBO nets on mosquito mortality was not sustained over 20 washes in experimental hut trials, and epidemiological data on pyrethroid-PBO nets for the full intended three-year life span of the nets is not available. Little evidence is available to support greater entomological efficacy of pyrethroid-PBO nets in areas where mosquitoes show lower levels of resistance to pyrethroids.


Resistance to insecticides and synergism by enzyme inhibitors in Aedes albopictus from Punjab, Pakistan

Hafiz Azhar Ali Khan
PMID: 33273631   DOI: 10.1038/s41598-020-78226-0

Abstract

The widespread use of insecticides has ecological consequences such as emergence of insecticide resistance and environmental pollution. Aedes albopictus is a major vector of dengue virus in the Punjab province, Pakistan. Control of Ae. albopictus with insecticides along with source eradication is critical in the prevention and control of dengue fever but is threatened by the development of insecticide resistance. Here, field strains of Ae. albopictus from eight cities of Punjab were evaluated for resistance against temephos, deltamethrin and permethrin. For temephos, high resistance (RR
> tenfold) was found in larvae of the Rawalpindi strain, moderate resistance (RR
= five- to tenfold) in Multan, Faisalabad, Sialkot, Lahore and Sheikhupura strains, and low resistance (RR
< fivefold) in Kasur and Sahiwal strains. In the case of deltamethrin, high resistance was seen in adults of the strain from Faisalabad, moderate resistance in the strains from Sialkot, Sheikhupura, Lahore and Kasur, and low resistance in Sahiwal, Multan and Rawalpindi strains. For permethrin, adults of all the field strains exhibited high levels of resistance. In synergism bioassays, toxicity of all the insecticides in the field strains significantly enhanced when tested in combination with piperonyl butoxide or S,S,S-tributylphosphorotrithioate, suggesting the probability of metabolic-based mechanisms of resistance. In conclusion, field strains of Ae. albopictus from Punjab exhibit resistance to temephos, deltamethrin and permethrin, which might be associated with metabolic mechanisms of resistance.


Examining the developmental toxicity of piperonyl butoxide as a Sonic hedgehog pathway inhibitor

Kenneth S Rivera-González, Tyler G Beames, Robert J Lipinski
PMID: 33007564   DOI: 10.1016/j.chemosphere.2020.128414

Abstract

Piperonyl butoxide (PBO) is a semisynthetic chemical present in hundreds of pesticide formulations used in agricultural, commercial, and residential settings. PBO acts as a pesticide synergist by inhibiting insect cytochrome P450 enzymes and is often present at much higher concentrations than active insecticidal ingredients. PBO was recently discovered to also inhibit Sonic hedgehog (Shh) signaling, a key molecular pathway in embryonic development and in brain and face morphogenesis. Recent animal model studies have shown that in utero PBO exposure can cause overt craniofacial malformations or more subtle neurodevelopmental abnormalities. Related adverse developmental outcomes in humans are etiologically heterogeneous, and, while studies are limited, PBO exposure during pregnancy has been linked to neurodevelopmental deficits. Contextualized in PBO's newly recognized mechanism as a Shh signaling inhibitor, these findings support more rigorous examination of the developmental toxicity of PBO and its potential contribution to etiologically complex human birth defects. In this review, we highlight environmental sources of human PBO exposure and summarize existing animal studies examining the developmental impact of prenatal PBO exposure. Also presented are critical knowledge gaps in our understanding of PBO's pharmacokinetics and potential role in gene-environment and environment-environment interactions that should be addressed to better understand the human health impact of environmental PBO exposure.


Efficacy evaluation of Veeralin LN, a PBO-incorporated alpha-cypermethrin long-lasting insecticidal net against Anopheles culicifacies in experimental huts in Odisha State

Gunasekaran Kasinathan, Sudhansu Sekhar Sahu, Nallan Krishnamoorthy, Mohammed Mustafa Baig, Sonia Thankachy, Smrutidhara Dash, Swaminathan Subramanian, Purushothaman Jambulingam
PMID: 33172495   DOI: 10.1186/s12936-020-03480-6

Abstract

The success of malaria control using long-lasting insecticidal nets (LLINs) is threatened by pyrethroid resistance developed by the malaria vectors, worldwide. To combat the resistance, synergist piperonyl butoxide (PBO) incorporated LLINs is one of the available options. In the current phase II hut trial, the efficacy of Veeralin
LN (an alpha-cypermethrin and PBO-incorporated net) was evaluated against Anopheles culicifacies, a pyrethroid resistant malaria vector.
The performance of Veeralin
LN was compared with MAGNet
LN and untreated net in reducing the entry, induced exit, mortality and blood feeding inhibition of target vector species.
The performance of Veeralin was equal to MAGNet in terms of reducing hut entry, inhibiting blood feeding and inducing exophily, and with regard to causing mortality Veeralin was better than MAGNet. When compared to untreated net, a significant reduction in hut entry and blood feeding and an increase in exophily and mortality were observed with Veeralin. In cone bioassays, unwashed Veeralin caused > 80% mortality of An. culicifacies.
Veeralin performed equal to (entry, exit, feeding) or better than (mortality in huts and cone bioassays) MAGNet and could be an effective tool against pyrethroid resistant malaria vectors.


Insecticide resistance status of indoor and outdoor resting malaria vectors in a highland and lowland site in Western Kenya

Kevin O Owuor, Maxwell G Machani, Wolfgang R Mukabana, Stephen O Munga, Guiyun Yan, Eric Ochomo, Yaw A Afrane
PMID: 33647049   DOI: 10.1371/journal.pone.0240771

Abstract

Long Lasting Insecticidal Nets (LLINs) and indoor residual spraying (IRS) represent powerful tools for controlling malaria vectors in sub-Saharan Africa. The success of these interventions relies on their capability to inhibit indoor feeding and resting of malaria mosquitoes. This study sought to understand the interaction of insecticide resistance with indoor and outdoor resting behavioral responses of malaria vectors from Western Kenya.
The status of insecticide resistance among indoor and outdoor resting anopheline mosquitoes was compared in Anopheles mosquitoes collected from Kisumu and Bungoma counties in Western Kenya. The level and intensity of resistance were measured using WHO-tube and CDC-bottle bioassays, respectively. The synergist piperonyl butoxide (PBO) was used to determine if metabolic activity (monooxygenase enzymes) explained the resistance observed. The mutations at the voltage-gated sodium channel (Vgsc) gene and Ace 1 gene were characterized using PCR methods. Microplate assays were used to measure levels of detoxification enzymes if present.
A total of 1094 samples were discriminated within Anopheles gambiae s.l. and 289 within An. funestus s.l. In Kisian (Kisumu county), the dominant species was Anopheles arabiensis 75.2% (391/520) while in Kimaeti (Bungoma county) collections the dominant sibling species was Anopheles gambiae s.s 96.5% (554/574). The An. funestus s.l samples analysed were all An. funestus s.s from both sites. Pyrethroid resistance of An.gambiae s.l F1 progeny was observed in all sites. Lower mortality was observed against deltamethrin for the progeny of indoor resting mosquitoes compared to outdoor resting mosquitoes (Mortality rate: 37% vs 51%, P = 0.044). The intensity assays showed moderate-intensity resistance to deltamethrin in the progeny of mosquitoes collected from indoors and outdoors in both study sites. In Kisian, the frequency of vgsc-L1014S and vgsc-L1014F mutation was 0.14 and 0.19 respectively in indoor resting malaria mosquitoes while those of the outdoor resting mosquitoes were 0.12 and 0.12 respectively. The ace 1 mutation was present in higher frequency in the F1 of mosquitoes resting indoors (0.23) compared to those of mosquitoes resting outdoors (0.12). In Kimaeti, the frequencies of vgsc-L1014S and vgsc-L1014F were 0.75 and 0.05 respectively for the F1 of mosquitoes collected indoors whereas those of outdoor resting ones were 0.67 and 0.03 respectively. The ace 1 G119S mutation was present in progeny of mosquitoes from Kimaeti resting indoors (0.05) whereas it was absent in those resting outdoors. Monooxygenase activity was elevated by 1.83 folds in Kisian and by 1.33 folds in Kimaeti for mosquitoes resting indoors than those resting outdoors respectively.
The study recorded high phenotypic, metabolic and genotypic insecticide resistance in indoor resting populations of malaria vectors compared to their outdoor resting counterparts. The indication of moderate resistance intensity for the indoor resting mosquitoes is alarming as it could have an operational impact on the efficacy of the existing pyrethroid based vector control tools. The use of synergist (PBO) in LLINs may be a better alternative for widespread use in these regions recording high insecticide resistance.


Potential of Outdoor Ultra-Low-Volume Aerosol and Thermal Fog to Suppress the Dengue Vector, Aedes aegypti, Inside Dwellings

Muhammad Farooq, James E Cilek, Evan Sumners, Anna Katrina C Briley, Joshua Weston, Alec G Richardson, Erica J Lindroth
PMID: 33600591   DOI: 10.2987/20-6922.1

Abstract

A field study investigated penetration of outdoor ground ultra-low-volume (ULV) aerosol and thermal fog adulticide applications into a dwelling to control the dengue vector Aedes aegypti (L). Four applications of Kontrol 4-4 (4.6% permethrin active ingredient [AI], 4.6% piperonyl butoxide) at the maximum label rate were made at 25-30 m in front of a house at Camp Blanding Joint Training Center, Starke, FL, during summer 2016. The ULV sprayer and thermal fogger nozzles were oriented horizontally, and vehicle travel speeds were 16 and 24 km/h, respectively. All doors and windows of the house were left open. Spray efficacy was assessed using caged female mosquitoes positioned 30 cm above ground, outside and inside of the house. Interior cages were placed in open areas and cryptic sites (i.e., in a closet or cardboard box). A spinner holding 2 rods sized 3 mm × 75 mm was deployed next to each cage (except cryptic sites) to sample droplets and to quantify AI deposition. Thirty minutes after application, cages were removed, slides collected, and mosquitoes transferred to clean cages in the laboratory where mortality was assessed at 24 h posttreatment. The ULV application to the south side of the house produced 100% mortality in outdoor and indoor cages and 24% mortality at cryptic sites. Similarly applied thermal fog resulted in 85% mortality outdoors, 34% indoors, and only 4% in cages at cryptic sites. Application of either method from the west resulted in 19-61% mortality outdoors and 0.5-6.5% indoors. Droplet volume median diameter (Dv0.5) on rods from the ULV application was significantly larger compared with the thermal fogger outdoors, but similar indoors. Outdoors and indoors, the AI deposition from ULV was significantly higher than from thermal fog. Our results show the potential for controlling dengue vectors inside houses with outdoor ground ULV applications in areas where doors and windows are left open for ventilation.


Susceptibility of Anopheles gambiae from Côte d'Ivoire to insecticides used on insecticide-treated nets: evaluating the additional entomological impact of piperonyl butoxide and chlorfenapyr

Bernard L Kouassi, Constant Edi, Emmanuel Tia, Lucien Y Konan, Maurice A Akré, Alphonsine A Koffi, Allassane F Ouattara, Antoine Mea Tanoh, Pascal Zinzindohoue, Blaise Kouadio, McKenzie Andre, Seth R Irish, Jennifer Armistead, Dereje Dengela, Ndombour G Cissé, Cecilia Flatley, Joseph Chabi
PMID: 33298071   DOI: 10.1186/s12936-020-03523-y

Abstract

Pyrethroid-treated mosquito nets are currently the mainstay of vector control in Côte d'Ivoire. However, resistance to pyrethroids has been reported across the country, limiting options for insecticide resistance management due to the paucity of alternative insecticides. Two types of insecticide-treated nets (ITNs), ITNs with pyrethroids and the synergist piperonyl butoxide (PBO), and Interceptor®G2 nets, a net treated with a combination of chlorfenapyr and alpha-cypermethrin, are believed to help in the control of pyrethroid-resistant mosquitoes.
The susceptibility of Anopheles gambiae sensu lato (s.l.) to pyrethroid insecticides with and without pre-exposure to PBO as well as to chlorfenapyr was investigated in fifteen sites across the country. Susceptibility tests were conducted on 2- to 4-day old adult female An. gambiae s.l. reared from larval collections. The resistance status, intensity, and effects of PBO on mortality after exposure to different concentrations of deltamethrin, permethrin and alpha-cypermethrin were determined using WHO susceptibility test kits. In the absence of a WHO-recommended standard protocol for chlorfenapyr, two interim doses (100 and 200 µg/bottle) were used to test the susceptibility of mosquitoes using the CDC bottle assay method.
Pre-exposure to PBO did not result in full restoration of susceptibility to any of the three pyrethroids for the An. gambiae s.l. populations from any of the sites surveyed. However, PBO pre-exposure did increase mortality for all three pyrethroids, particularly deltamethrin (from 4.4 to 48.9%). Anopheles gambiae s.l. from only one site (Bettie) were susceptible to chlorfenapyr at the dose of 100 µg active ingredient (a.i.)/bottle. At the dose of 200 µg (a.i.)/bottle, susceptibility was only recorded in 10 of the 15 sites.
Low mosquito mortality was found for pyrethroids alone, and while PBO increased mortality, it did not restore full susceptibility. The vector was not fully susceptible to chlorfenapyr in one third of the sites tested. However, vector susceptibility to chlorfenapyr seems to be considerably higher than for pyrethroids alone or with PBO. These data should be used cautiously when making ITN procurement decisions, noting that bioassays are conducted in controlled conditions and may not fully represent field efficacy where the host-seeking behaviours, which include free-flying activity are known to enhance pro-insecticide chlorfenapyr intoxication to mosquitoes.


Comparative assessment of insecticide resistance phenotypes in two major malaria vectors, Anopheles funestus and Anopheles arabiensis in south-eastern Tanzania

Polius G Pinda, Claudia Eichenberger, Halfan S Ngowo, Dickson S Msaky, Said Abbasi, Japhet Kihonda, Hamis Bwanaly, Fredros O Okumu
PMID: 33176805   DOI: 10.1186/s12936-020-03483-3

Abstract

Long-lasting insecticide-treated nets (LLINs) and indoor residual spraying (IRS) have greatly reduced malaria transmission in sub-Saharan Africa, but are threatened by insecticide resistance. In south-eastern Tanzania, pyrethroid-resistant Anopheles funestus are now implicated in > 80% of malaria infections, even in villages where the species occurs at lower densities than the other vector, Anopheles arabiensis. This study compared the insecticide resistance phenotypes between the two malaria vectors in an area where pyrethroid-LLINs are widely used.
The study used the World Health Organization (WHO) assays with 1×, 5× and 10× insecticide doses to assess levels of resistance, followed by synergist bioassays to understand possible mechanisms of the observed resistance phenotypes. The tests involved adult mosquitoes collected from three villages across two districts in south-eastern Tanzania and included four insecticide classes.
At baseline doses (1×), both species were resistant to the two candidate pyrethroids (permethrin and deltamethrin), but susceptible to the organophosphate (pirimiphos-methyl). Anopheles funestus, but not An. arabiensis was also resistant to the carbamate (bendiocarb). Both species were resistant to DDT in all villages except in one village where An. arabiensis was susceptible. Anopheles funestus showed strong resistance to pyrethroids, surviving the 5× and 10× doses, while An. arabiensis reverted to susceptibility at the 5× dose. Pre-exposure to the synergist, piperonyl butoxide (PBO), enhanced the potency of the pyrethroids against both species and resulted in full susceptibility of An. arabiensis (> 98% mortality). However, for An. funestus from two villages, permethrin-associated mortalities after pre-exposure to PBO only exceeded 90% but not 98%.
In south-eastern Tanzania, where An. funestus dominates malaria transmission, the species also has much stronger resistance to pyrethroids than its counterpart, An. arabiensis, and can survive more classes of insecticides. The pyrethroid resistance in both species appears to be mostly metabolic and may be partially addressed using synergists, e.g. PBO. These findings may explain the continued persistence and dominance of An. funestus despite widespread use of pyrethroid-treated LLINs, and inform new intervention choices for such settings. In short and medium-term, these may include PBO-based LLINs or improved IRS with compounds to which the vectors are still susceptible.


Transcriptomic analysis of s-methoprene resistance in the lesser grain borer, Rhyzopertha dominica, and evaluation of piperonyl butoxide as a resistance breaker

Maria K Sakka, Maria Riga, Panagiotis Ioannidis, Georgia V Baliota, Martha Tselika, Rajeswaran Jagadeesan, Manoj K Nayak, John Vontas, Christos G Athanassiou
PMID: 33472593   DOI: 10.1186/s12864-020-07354-8

Abstract

The lesser grain borer, Rhyzopertha dominica is a serious pest of stored grains. Fumigation and contact insecticides play a major role in managing this pest globally. While insects are developing genetic resistance to chemicals, hormonal analogues such as s-methoprene play a key role in reducing general pest pressure as well as managing pest populations that are resistant to fumigants and neurotoxic contact insecticides. However, resistance to s-methoprene has been reported in R. dominica with some reports showing a remarkable high resistance, questioning the use of this compound and other related analogues in grain protection. The current study attempts to identify possible molecular mechanisms that contribute in resistance to s-methoprene in R. dominica.
Transcriptome analysis of resistant and susceptible strains of this pest species identified a set of differentially expressed genes related to cytochrome P450s, indicating their potential role in resistance to s-methoprene. Laboratory bioassays were performed with s-methoprene treated wheat grains in presence and absence of piperonyl butoxide (PBO), a cytochrome P450 inhibitor. The results indicate that PBO, when applied alone, at least at the concentration tested here, had no effect on R. dominica adult emergence, but has a clear synergistic effect to s-methoprene. The number of produced progeny decreased in presence of the inhibitor, especially in the resistant strain. In addition, we also identified CYP complement (CYPome) of R. dominica, annotated and analysed phylogenetically, to understand the evolutionary relationships with other species.
The information generated in current study suggest that PBO can effectively be used to break resistance to s-methoprene in R. dominica.


Explore Compound Types